molecular formula C20H28Cl2N6O B10857957 DRP1i27 (dihydrochloride)

DRP1i27 (dihydrochloride)

Cat. No.: B10857957
M. Wt: 439.4 g/mol
InChI Key: AIKSENSXOKTNOB-SLAHTUFOSA-N
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Preparation Methods

The synthetic routes and reaction conditions for DRP1i27 (dihydrochloride) are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of hydrogen bonds with specific amino acids in the GTPase site of Drp1 .

Chemical Reactions Analysis

DRP1i27 (dihydrochloride) primarily undergoes binding reactions with the GTPase site of Drp1. This binding inhibits the GTPase activity of Drp1, leading to an increase in the cellular networks of mitochondria in human and mouse fibroblasts . The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, its primary mode of action is through direct binding and inhibition of Drp1 .

Properties

Molecular Formula

C20H28Cl2N6O

Molecular Weight

439.4 g/mol

IUPAC Name

(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride

InChI

InChI=1S/C20H26N6O.2ClH/c1-14-19(22-13-21-14)12-25-8-15-2-3-16(10-25)26(9-15)11-17-4-5-20(27-17)18-6-7-23-24-18;;/h4-7,13,15-16H,2-3,8-12H2,1H3,(H,21,22)(H,23,24);2*1H/t15-,16+;;/m0../s1

InChI Key

AIKSENSXOKTNOB-SLAHTUFOSA-N

Isomeric SMILES

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=C(O4)C5=CC=NN5.Cl.Cl

Canonical SMILES

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)CC4=CC=C(O4)C5=CC=NN5.Cl.Cl

Origin of Product

United States

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